![molecular formula C10H15FN2O B2837344 2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine CAS No. 2199970-44-8](/img/structure/B2837344.png)

2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

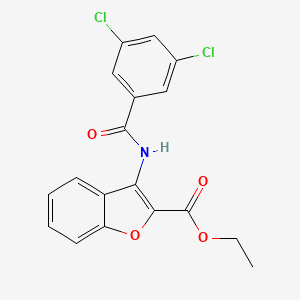

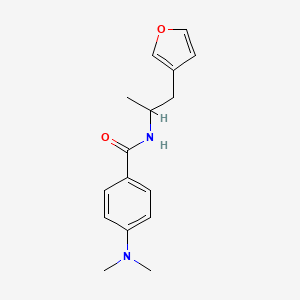

The compound “2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine” is a complex organic molecule. It contains a cyclopentane ring, which is a five-membered ring of carbon atoms, and an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). The presence of a fluorine atom and an amine group (-NH2) further adds to the complexity of this molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the cyclopentane and oxazole rings, followed by the introduction of the fluorine atom and the amine group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopentane and oxazole rings would likely contribute to the rigidity of the molecule, while the fluorine atom and the amine group could be involved in various interactions with other molecules .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the fluorine atom and the amine group. The fluorine atom is highly electronegative, which could make the compound reactive towards nucleophiles. The amine group could act as a base or nucleophile in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its polarity, while the cyclopentane and oxazole rings could affect its shape and size .Aplicaciones Científicas De Investigación

- 2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine has demonstrated selective inhibition of the RET kinase. In a kinase library containing 371 kinases, it exhibited high selectivity for RET, surpassing other kinase inhibitors by at least 100-fold . This property makes it promising for targeted cancer therapies.

- Among its derivatives, compounds 1a and 1b (which contain the imidazole moiety) showed good antimicrobial potential . Imidazole derivatives have been explored for their antibacterial and antifungal properties, making this compound an interesting candidate for further investigation.

- In vivo studies have revealed that 2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine effectively inhibits non-small cell lung cancer (NSCLC) and thyroid cancer xenografts driven by various RET mutations and fusions. Importantly, it does not inhibit VEGFR2, suggesting potential therapeutic use .

Kinase Inhibition

Antimicrobial Potential

Cancer Treatment

Mecanismo De Acción

Target of Action

The primary target of 2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine is the RET (c-RET) protein . The RET protein is a receptor tyrosine kinase, which plays a crucial role in cell growth, differentiation, and survival .

Mode of Action

2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine, also known as BLU-667 (Pralsetinib) , acts as a highly efficient and selective inhibitor of the RET protein . It binds to the RET protein, inhibiting its activity and thereby disrupting the signaling pathways it controls . This compound is particularly effective against various common RET oncogenic mutations .

Biochemical Pathways

By inhibiting the RET protein, BLU-667 disrupts several downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways . These pathways are involved in cell proliferation and survival, so their disruption can lead to the death of cancer cells .

Pharmacokinetics

The pharmacokinetic properties of BLU-667 are favorable for its use as a therapeutic agent. It is highly soluble in DMSO , with a solubility of at least 100 mg/mL . It isinsoluble in water , which may affect its bioavailability . The compound is stable when stored at 4°C .

Result of Action

The inhibition of RET signaling by BLU-667 leads to the suppression of cell proliferation in cancer cell lines harboring RET mutations . In vivo, BLU-667 effectively inhibits the growth of xenograft tumors driven by various RET mutations and fusions, without inhibiting VEGFR2 .

Action Environment

The action of BLU-667 can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and distribution within the body . Additionally, the compound’s stability at different temperatures can impact its shelf life and storage conditions .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN2O/c1-7-5-8(13-14-7)6-12-10-4-2-3-9(10)11/h5,9-10,12H,2-4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKZMZPNYKSTCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CNC2CCCC2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[5-(3-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2837261.png)

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2837262.png)

![(3S,4R)-3-Azido-4-methoxy-1,8-dioxaspiro[4.5]decane](/img/structure/B2837264.png)

![ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate](/img/structure/B2837266.png)

![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2837269.png)

![Methyl (E)-4-[4-[(2-methylbenzoyl)amino]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2837275.png)

![7-Amino-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2837276.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methylthiazole-4-carboxamide](/img/structure/B2837278.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2837283.png)